![molecular formula C8H7FN2 B1321419 6-Fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 1187385-86-9](/img/structure/B1321419.png)

6-Fluoro-1-methyl-1H-benzo[d]imidazole

Descripción general

Descripción

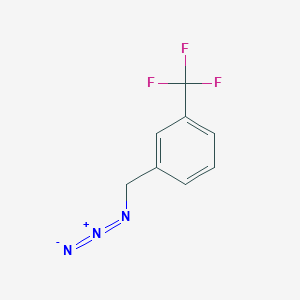

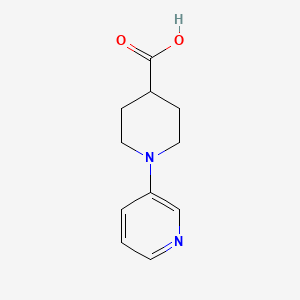

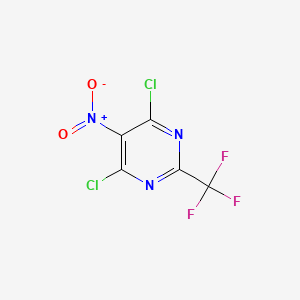

6-Fluoro-1-methyl-1H-benzo[d]imidazole is a compound that belongs to the class of benzo[d]imidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of a fluorine atom at the 6th position and a methyl group at the 1st position on the imidazole ring distinguishes this compound from other benzo[d]imidazoles. These structural modifications can significantly influence the compound's biological activity and physicochemical properties.

Synthesis Analysis

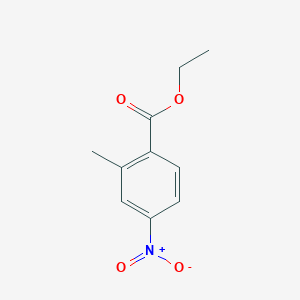

The synthesis of benzo[d]imidazole derivatives can be achieved through various methods. For instance, the one-pot synthesis of a related compound, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, was performed using a nitro reductive cyclization method with sodium dithionite as the reductive cyclizing agent in DMSO medium . This method could potentially be adapted for the synthesis of 6-Fluoro-1-methyl-1H-benzo[d]imidazole by altering the starting materials and reaction conditions to suit the specific structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives can be elucidated using various spectroscopic techniques. Single crystal X-ray studies can reveal the crystalline structure and intermolecular interactions, as demonstrated for a related compound . Computational methods such as Density Functional Theory (DFT) can be used to optimize the structure and predict various properties, including the distribution of electron density and the nature of molecular orbitals .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in a range of chemical reactions, depending on their substituents. The presence of a fluorine atom can influence the reactivity of the compound, potentially making it a suitable candidate for nucleophilic aromatic substitution reactions. The methyl group on the imidazole ring could also undergo various transformations, such as oxidation or deprotonation, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-1-methyl-1H-benzo[d]imidazole, such as solubility, melting point, and stability, would be influenced by its molecular structure. The fluorine atom could enhance the lipophilicity of the compound, while the imidazole ring might contribute to its basicity. Spectral data, including IR, 1H, 13C NMR, and mass spectra, can provide insights into the compound's structure and help in determining its physical and chemical characteristics . Computational studies can further aid in understanding the optoelectronic properties, as well as the molecular electrostatic potential, which are crucial for predicting the behavior of the compound in various environments .

Aplicaciones Científicas De Investigación

1. Crystal and Molecular Structures

6-Fluoro-1-methyl-1H-benzo[d]imidazole and its derivatives have been studied for their crystal and molecular structures. For example, a study on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of an antitubercular agent, provided insights into its structural characteristics (Richter et al., 2023).

2. Non-linear Optical Materials

Derivatives of 6-Fluoro-1-methyl-1H-benzo[d]imidazole have been explored for potential applications in non-linear optical (NLO) devices. Studies demonstrate that certain benzimidazole compounds exhibit significant molecular hyperpolarizabilities, indicating their promise in NLO applications (Manikandan et al., 2019).

3. Synthesis and Pharmacological Screening

Several studies have focused on the synthesis of fluorinated benzimidazole derivatives for pharmacological screening. These compounds have been evaluated for their antimicrobial and anti-inflammatory activities, suggesting their potential in medical research and drug development (Binoy et al., 2021).

4. Inhibitors for Anti-inflammatory Activity

Specific substituted fluorobenzimidazoles have been synthesized as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase, displaying potent anti-inflammatory activity. These compounds have shown significant inhibition of edema, comparable to standard drugs like ibuprofen (Nandha et al., 2018).

5. Potential in OLED Applications

Studies involving DFT/TDDFT investigation on electronic structures and photophysical properties of certain Ir(III) complexes with benzimidazole derivatives (including fluorinated variants) have indicated their potential use in organic light-emitting diode (OLED) applications. These complexes have been evaluated for their charge transfer properties and quantum efficiency, suggesting their applicability in advanced material science (Liu et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

6-fluoro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEERHQMQUIVHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617706 | |

| Record name | 6-Fluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-methyl-1H-benzo[d]imidazole | |

CAS RN |

1187385-86-9 | |

| Record name | 6-Fluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)